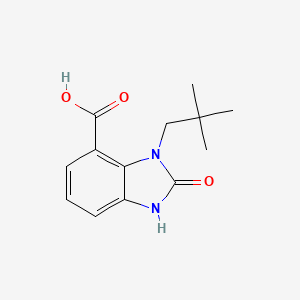

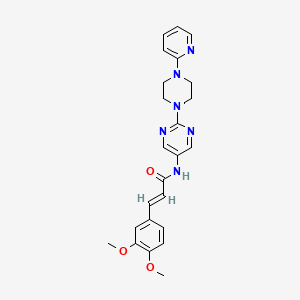

![molecular formula C11H11N3OS B2565102 2-(alilsulfanyl)-9-metil-4H-pirido[1,2-a][1,3,5]triazin-4-ona CAS No. 306978-95-0](/img/structure/B2565102.png)

2-(alilsulfanyl)-9-metil-4H-pirido[1,2-a][1,3,5]triazin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado una serie de derivados de 2-pirazoli na que contienen 1,3,5-triazina, incluido nuestro compuesto de interés . Estos derivados se probaron contra varias líneas celulares tumorales humanas por el Instituto Nacional del Cáncer de los Estados Unidos (NCI). Notablemente, los compuestos 7g y 10d, e, g exhibieron una actividad anticancerígena significativa, con valores de GI50 que van desde 0,569 hasta 16,6 µM y valores de LC50 que van desde 5,15 hasta >100 µM.

- Los compuestos ricos en nitrógeno juegan un papel crucial en el desarrollo de materiales energéticos. Si bien no se menciona directamente para nuestro compuesto, la presencia de átomos de triazina y azufre sugiere aplicaciones potenciales en este campo .

- Los desarrollos recientes resaltan la innovación de los derivados de 1,3,5-triazina como potentes agentes antitumorales . Los heterociclos de seis miembros que contienen nitrógeno en la parte de triazina contribuyen a su actividad antitumoral.

- La clase más amplia de 1,3,5-triazinas ha demostrado actividad antiviral . Si bien no se probó directamente para nuestro compuesto, explorar su potencial para inhibir la replicación viral podría valer la pena.

- Las triazinas han mostrado propiedades antibacterianas y antifúngicas . Investigar si nuestro compuesto comparte estas características podría conducir a nuevos agentes terapéuticos.

Actividad Anticancerígena

Materiales Energéticos

Agentes Antitumorales

Propiedades Antivirales

Aplicaciones Antibacterianas y Antifúngicas

Potencial Antiinflamatorio y Anti-Alzheimer

En resumen, 2-(alilsulfanyl)-9-metil-4H-pirido[1,2-a][1,3,5]triazin-4-ona promete en diversos campos, desde la investigación del cáncer hasta los materiales energéticos. Sus propiedades multifacéticas lo convierten en un tema emocionante para la exploración y aplicación continuas. 🌟

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core:

Introduction of the Allylsulfanyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Types of Reactions:

Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the nitrogen atoms using reducing agents such as lithium aluminum hydride.

Substitution: The allylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Allyl bromide, potassium carbonate, DMF.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced nitrogen derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block for the synthesis of more complex heterocyclic compounds.

- Acts as a ligand in coordination chemistry.

Biology and Medicine:

- Potential applications in drug design due to its ability to interact with biological targets.

- Investigated for antimicrobial and anticancer properties.

Industry:

- Utilized in the development of new materials with specific electronic or photonic properties.

Mecanismo De Acción

The mechanism by which 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the structure can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological activity through covalent modification of biomolecules.

Comparación Con Compuestos Similares

2-(Methylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.

2-(Allylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Lacks the 9-methyl group.

Uniqueness:

- The presence of both the allylsulfanyl and 9-methyl groups in 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one provides unique steric and electronic properties, enhancing its reactivity and potential applications compared to similar compounds.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Propiedades

IUPAC Name |

9-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h3-6H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPSHKBDYWBWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

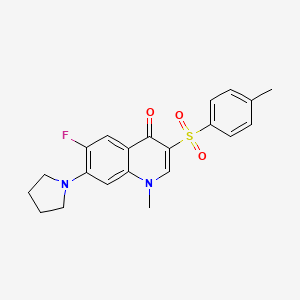

![N-(4-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2565019.png)

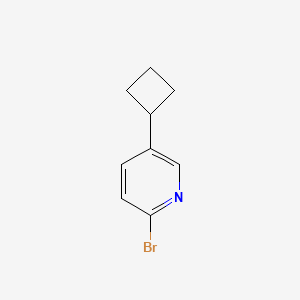

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2565020.png)

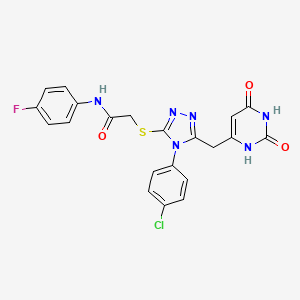

![N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2565023.png)

![methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2565027.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)

![N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2565034.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)

![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)